molecular formula C14H10Cl2O3 B1330592 2,2'-Dichlorobenzilic acid CAS No. 3152-12-3

2,2'-Dichlorobenzilic acid

Cat. No.: B1330592
CAS No.: 3152-12-3
M. Wt: 297.1 g/mol
InChI Key: OJYHUFNZIWRMPT-UHFFFAOYSA-N
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Description

2,2’-Dichlorobenzilic acid is an organic compound with the molecular formula C14H10Cl2O3. It is a derivative of benzilic acid, where two chlorine atoms are substituted at the 2 and 2’ positions of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzilic acid can be synthesized through the reaction of 2,2’-dichlorobenzil with a base, such as potassium hydroxide, in an aqueous medium. The reaction involves the rearrangement of the benzil to form the benzilic acid derivative. The reaction conditions typically include heating the mixture to facilitate the rearrangement process .

Industrial Production Methods: Industrial production of 2,2’-Dichlorobenzilic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dichlorobenzilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Dichlorobenzilic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dichlorobenzilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dichlorobenzilic acid is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

2,2-bis(2-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-7-3-1-5-9(11)14(19,13(17)18)10-6-2-4-8-12(10)16/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHUFNZIWRMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317027
Record name 2,2'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3152-12-3
Record name NSC310167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dichlorobenzilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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